2-Amino-6-bromothiazolo[4,5-B]pyrazine 2-Amino-6-bromothiazolo[4,5-B]pyrazine
Brand Name: Vulcanchem
CAS No.: 112342-72-0
VCID: VC21079131
InChI: InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
SMILES: C1=C(N=C2C(=N1)N=C(S2)N)Br
Molecular Formula: C5H3BrN4S
Molecular Weight: 231.08 g/mol

2-Amino-6-bromothiazolo[4,5-B]pyrazine

CAS No.: 112342-72-0

Cat. No.: VC21079131

Molecular Formula: C5H3BrN4S

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-bromothiazolo[4,5-B]pyrazine - 112342-72-0

Specification

CAS No. 112342-72-0
Molecular Formula C5H3BrN4S
Molecular Weight 231.08 g/mol
IUPAC Name 6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine
Standard InChI InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
Standard InChI Key XYAFECHDSIQGHU-UHFFFAOYSA-N
SMILES C1=C(N=C2C(=N1)N=C(S2)N)Br
Canonical SMILES C1=C(N=C2C(=N1)N=C(S2)N)Br

Introduction

Chemical Identity and Structural Characteristics

2-Amino-6-bromothiazolo[4,5-B]pyrazine is a heterocyclic organic compound featuring a fused ring system composed of thiazole and pyrazine moieties. The compound contains a bromine atom at the 6-position and an amino group at the 2-position, which significantly influence its chemical reactivity and biological potential .

Basic Identification Parameters

Table 1 summarizes the key identification parameters for 2-Amino-6-bromothiazolo[4,5-B]pyrazine:

ParameterValue
CAS Registry Number112342-72-0
Molecular FormulaC₅H₃BrN₄S
Molecular Weight231.08 g/mol
IUPAC Name6-bromo- thiazolo[4,5-b]pyrazin-2-amine
Creation Date (PubChem)February 8, 2007
Last Modification DateMarch 1, 2025*

*Note: This future date likely represents a database update timestamp in the source system .

Structural Representation

The compound consists of a fused bicyclic system where a thiazole ring is connected to a pyrazine ring. The bromine atom is positioned at carbon-6, while the amino group is attached to carbon-2 of the thiazole portion. This structural arrangement contributes to its unique chemical reactivity and potential biological interactions .

Chemical Identifiers

Table 2 presents additional chemical identifiers that facilitate database searches and compound identification:

IdentifierValue
InChIInChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
InChIKeyXYAFECHDSIQGHU-UHFFFAOYSA-N
SMILESC1=C(N=C2C(=N1)N=C(S2)N)Br
MDL NumberMFCD09909710

These standardized identifiers enable precise identification of the compound across various chemical databases and literature sources .

Physicochemical Properties

The physicochemical properties of 2-Amino-6-bromothiazolo[4,5-B]pyrazine provide important insights into its behavior in different environments and its potential utility in various applications.

Thermodynamic Properties

Table 3 summarizes key thermodynamic and physical properties:

PropertyValueMethod/Source
Boiling Point366°CComputational prediction
Flash Point175°CComputational prediction
Density2.078 g/cm³Computational prediction
XLogP3-AA1.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count0Computed by Cactvs 3.4.8.18
Exact Mass229.92618 DaComputed by PubChem 2.2

These properties suggest moderate lipophilicity and significant hydrogen-bonding potential, which are relevant factors for drug-like characteristics .

Solubility and Stability

While specific solubility data is limited in the literature, based on its structure and properties, 2-Amino-6-bromothiazolo[4,5-B]pyrazine likely shows:

  • Moderate solubility in polar organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and alcohols

  • Limited solubility in water

  • Better solubility in acidic conditions due to protonation of the amino group

For storage, the compound is recommended to be kept under inert gas (nitrogen or argon) at 2-8°C to prevent oxidation or degradation, suggesting potential sensitivity to atmospheric conditions .

Synthesis Methods and Chemical Reactivity

Synthesis Approaches

The synthesis of 2-Amino-6-bromothiazolo[4,5-B]pyrazine can be achieved through several synthetic routes, with cyclization reactions being among the most common approaches.

Cyclization from Pyrazine Precursors

Applications in Research and Development

2-Amino-6-bromothiazolo[4,5-B]pyrazine has several applications in research and development, particularly in pharmaceutical and materials science fields.

Pharmaceutical Research

The compound serves as an important intermediate in pharmaceutical research:

  • Building block for kinase inhibitors: It has been reported as an intermediate in the preparation of rho kinase (ROCK) inhibitors, which have potential applications in the treatment of cardiovascular diseases, glaucoma, and certain neurological disorders .

  • Structural element in drug design: The thiazolopyrazine scaffold appears in various bioactive compounds, and the 2-amino-6-bromo substitution pattern allows for further functionalization to optimize drug-like properties.

  • Protein degrader building blocks: The compound has been classified under "Protein Degrader Building Blocks," suggesting its utility in targeted protein degradation (TPD) research, an emerging area in drug discovery .

Materials Science Applications

In materials science, 2-Amino-6-bromothiazolo[4,5-B]pyrazine and related compounds have been explored for:

  • Development of conjugated polymers: The compound can be incorporated into polymeric structures with applications in sensing technologies, particularly for neurotoxin detection .

  • Potential applications in organic electronics: The heterocyclic structure with extended conjugation makes it potentially useful in the development of organic semiconductors and electronic materials.

Comparative Analysis with Related Compounds

To understand the significance of 2-Amino-6-bromothiazolo[4,5-B]pyrazine within its chemical class, it is valuable to compare it with structurally related compounds.

Comparison with Other Thiazolopyrazine Derivatives

Table 4 compares 2-Amino-6-bromothiazolo[4,5-B]pyrazine with related compounds:

CompoundStructural DifferenceNotable Properties/Applications
2-Aminothiazolo[4,5-B]pyrazineLacks bromine at position 6Less reactive toward coupling reactions; potentially different biological activity profile
6-Chlorothiazolo[4,5-B]pyrazin-2-amineChlorine instead of bromine at position 6Different reactivity in coupling reactions; typically more stable but less reactive than bromo analog
2-Amino-6-bromothiazolo[5,4-B]pyridinePyridine ring instead of pyrazineDifferent electronic properties; CAS: 1160791-13-8; MW: 230.09 g/mol
6-bromo-1H-imidazo[4,5-b]pyridin-2-amineImidazole instead of thiazole; pyridine instead of pyrazineDifferent hydrogen bonding pattern; MW: 213.03 g/mol; CAS: 1250115-39-9

Comparison with Simple Pyrazine Derivatives

The structural complexity of 2-Amino-6-bromothiazolo[4,5-B]pyrazine can be contrasted with simpler pyrazine derivatives:

CompoundStructure ComparisonKey Differences
2-Amino-6-chloropyrazineSimpler monocyclic structure; chlorine instead of bromineLess complex; different physicochemical properties; CAS: 33332-28-4
2-Amino-6-methylpyrazineMethyl group instead of bromine; lacks the fused thiazole ringLess reactive; different application profile
6-Amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-oneDifferent heterocyclic core structureDifferent biological activity profile; MW: 220.21 g/mol

These comparisons highlight the unique structural features of 2-Amino-6-bromothiazolo[4,5-B]pyrazine that contribute to its specific reactivity profile and applications.

GHS Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H332: Harmful if inhaled
H335: May cause respiratory irritation

These classifications are based on related compounds and may apply to 2-Amino-6-bromothiazolo[4,5-B]pyrazine .

Current Research Trends and Future Directions

Research involving 2-Amino-6-bromothiazolo[4,5-B]pyrazine continues to evolve, with several promising directions.

Medicinal Chemistry Applications

Current research trends include:

  • Development of kinase inhibitors: The compound serves as a key intermediate in developing targeted kinase inhibitors, particularly for ROCK inhibition .

  • Exploration in protein degradation technology: As a protein degrader building block, it may play a role in emerging targeted protein degradation approaches like PROTACs (Proteolysis Targeting Chimeras) .

  • Investigation of antimicrobial properties: Related thiazolopyrazine derivatives have shown potential antimicrobial activity, suggesting a direction for future research with this compound .

Materials Science Applications

Emerging applications in materials science include:

  • Development of sensors for neurotoxin detection: The compound and its derivatives have potential applications in creating conjugated polymers for sensing technologies .

  • Exploration of optoelectronic properties: The extended conjugated system makes it potentially useful in developing novel materials for electronics and photonics.

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